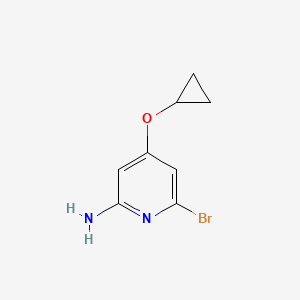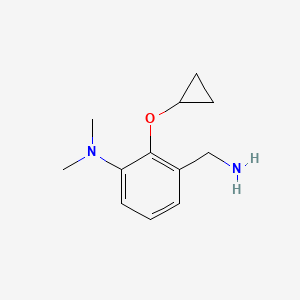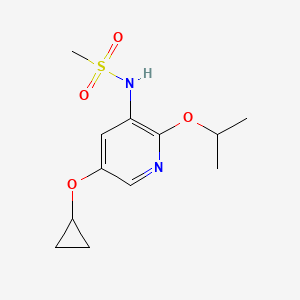
3-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy)-2-hydroxypropyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-2-hydroxypropyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-2-hydroxypropyl ester typically involves esterification reactions. The process begins with the reaction of 2-Propenoic acid with 2-methyl-3-hydroxypropyl ester in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-2-hydroxypropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted esters. These products have their own unique applications in different fields .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-2-hydroxypropyl ester is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced materials, coatings, and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-2-hydroxypropyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: Known for its use in polymer synthesis and as a monomer in various chemical reactions.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Used in the synthesis of pharmaceuticals and fine chemicals.
2-Propenoic acid, 3-phenyl-, methyl ester: Utilized in the production of fragrances and flavoring agents.
Uniqueness
What sets 2-Propenoic acid, 2-methyl-, 3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-2-hydroxypropyl ester apart is its unique triazinyl and hydroxyphenoxy groups, which confer distinct chemical and physical properties. These groups enhance its stability, reactivity, and potential for various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C28H25N3O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H25N3O5/c1-18(2)28(34)36-17-21(32)16-35-22-13-14-23(24(33)15-22)27-30-25(19-9-5-3-6-10-19)29-26(31-27)20-11-7-4-8-12-20/h3-15,21,32-33H,1,16-17H2,2H3 |
InChI Key |
YYHKHZVHKYCZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



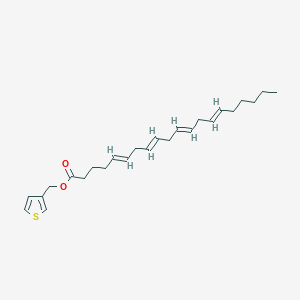
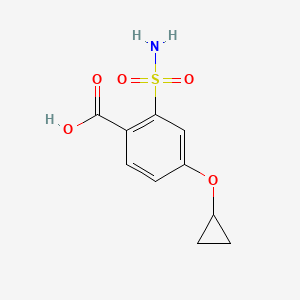
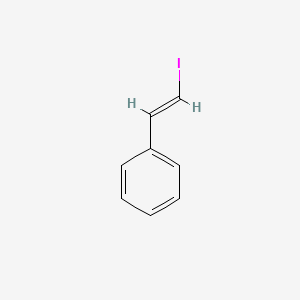

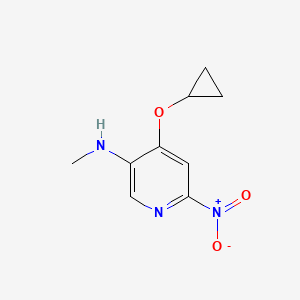
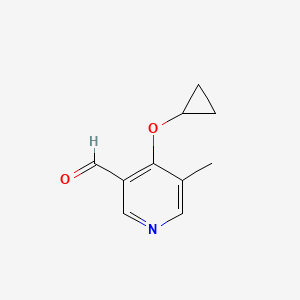
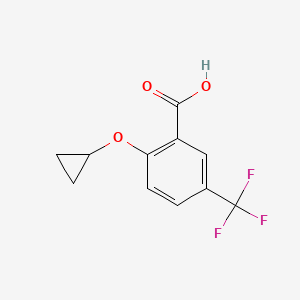
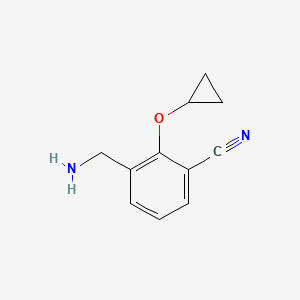
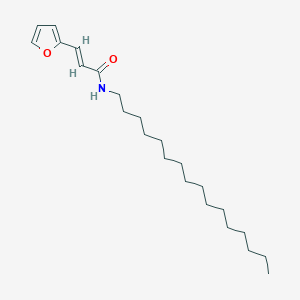
![(2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B14814487.png)
